molecular formula C9H9FO B1290011 5-Fluoro-2,3-dihydro-1H-inden-1-OL CAS No. 52085-92-4

5-Fluoro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1290011
CAS No.: 52085-92-4
M. Wt: 152.16 g/mol
InChI Key: FFJGCSVJFOTPEO-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-inden-1-OL: is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the 5-position of the indanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2,3-dihydro-1H-inden-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines.

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are valuable due to their potential biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its fluorinated structure can improve the efficacy and stability of these products .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is unique due to its specific fluorination pattern and the presence of the indanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJGCSVJFOTPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630407
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-92-4
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydro-1H-inden-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Charged 5-fluoro-2,3-dihydroinden-1-one (486 mg, 3.22 mmol), methanol (8 mL) and dichloromethane (4 mL) to a flask, the mixture was cooled to 0° C. and NaBH4 (119 mg, 3.22 mmol) was added in portions. The reaction mixture was stirred at 0° C. for 15 min, warmed up to room temperature and stirred for 30 min. Added water, extracted with ethyl acetate twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (488 mg, 100%). 1H NMR (400 MHz, CDCl3): δ 1.94-2.02 (1H, m), 2.46-2.55 (1H, m), 2.76-7.84 (1H, m), 3.01-3.08 (1H, m), 5.20 (2H, t, J=5.6 Hz), 6.89-6.93 (2H, m), 7.32-7.36 (1H, m).
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
119 mg
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoroindanone (CAS#700-84-5, 0.942 g, 6.274 mmol) in methanol (15 mL) at 0° C. is added sodium borohydride (0.356 g, 9.411 mmol) in one portion. The cooling bath is removed and after 2 hours, the mixture is poured into water (100 mL) and the volatile organics are removed in vacuo. Extraction with dichloromethane, drying over magnesium sulfate, filtering through a cotton plug and concentration affords 5-fluoro-indan-1-ol, which is used in the next step without further purification.
Quantity
0.942 g
Type
reactant
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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